Cas no 124098-16-4 (1H-Inden-2-ol,1-(3-furanyl)-2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-, (1R,2S,7aS)-rel-)

1H-Inden-2-ol,1-(3-furanyl)-2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-, (1R,2S,7aS)-rel- structure
124098-16-4 structure
Product Name:1H-Inden-2-ol,1-(3-furanyl)-2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-, (1R,2S,7aS)-rel-
CAS No:124098-16-4
MF:C16H22O2
MW:246.344685077667
CID:237101
PubChem ID:180234
Update Time:2025-04-19

1H-Inden-2-ol,1-(3-furanyl)-2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-, (1R,2S,7aS)-rel- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-2-ol,1-(3-furanyl)-2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-, (1R,2S,7aS)-rel-
    • (2R)-1-(furan-3-yl)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1H-inden-2-ol
    • 1H-Inden-2-ol, 1-(3-furanyl)-2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-, (2alpha,3beta,3abeta)-
    • DTXSID10924728
    • 124098-16-4
    • 1-(Furan-3-yl)-4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-2-ol
    • Inchi: 1S/C16H22O2/c1-15(2)6-4-7-16(3)13(15)9-12(17)14(16)11-5-8-18-10-11/h5,8-10,12,14,17H,4,6-7H2,1-3H3/t12-,14?,16?/m1/s1
    • InChI Key: VAIMIHLXTCIXHC-XEBKBJJBSA-N
    • SMILES: O[C@@H]1C=C2C(C)(C)CCCC2(C)C1C1=COC=C1

Computed Properties

  • Exact Mass: 246.16206
  • Monoisotopic Mass: 246.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 33.4Ų

Experimental Properties

  • Density: 1.09
  • Boiling Point: 331.7°Cat760mmHg
  • Flash Point: 154.4°C
  • Refractive Index: 1.554
  • PSA: 33.37
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